molecular formula C17H16BrN5O3 B3014814 5-bromo-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1207017-17-1

5-bromo-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide

Cat. No.: B3014814
CAS No.: 1207017-17-1
M. Wt: 418.251
InChI Key: SOVCYVCEUDONCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers exploring new chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic or basic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Pyrimidine Ring Formation: The pyrimidine ring is synthesized through a condensation reaction involving urea and a β-dicarbonyl compound.

    Bromination: The bromine atom is introduced through a bromination reaction, typically using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Furan-2-carboxamide Formation: The final step involves the formation of the furan-2-carboxamide moiety, which can be achieved through an amide coupling reaction using furan-2-carboxylic acid and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and furan rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine and furan rings, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and furan rings.

    Reduction: Reduced forms of the pyrimidine and furan rings.

    Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In the industrial sector, the compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(3-cyclopropyl-1H-pyrazol-5-yl)furan-2-carboxamide: Lacks the pyrimidine ring, making it less complex.

    N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide: Lacks the bromine atom, affecting its reactivity.

    5-bromo-N-(3-cyclopropyl-1-(4,5-dimethyl-1H-pyrazol-5-yl)furan-2-carboxamide: Lacks the oxo group in the pyrimidine ring, altering its chemical properties.

Uniqueness

The uniqueness of 5-bromo-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O3/c1-8-9(2)19-17(21-15(8)24)23-14(7-11(22-23)10-3-4-10)20-16(25)12-5-6-13(18)26-12/h5-7,10H,3-4H2,1-2H3,(H,20,25)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVCYVCEUDONCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=C(O4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.